Equivalent Bronchodilation at Half the Dose: A 2:1 Potency Advantage over Racemic Salbutamol
In a randomized, double-blind, placebo-controlled crossover study of 23 adult asthmatics, a single 50 mcg dose of levosalbutamol via pMDI produced bronchodilation equivalent to 100 mcg of racemic salbutamol, as measured by mean maximum change in FEV1 and AUC for FEV1 over 6 hours [1]. This demonstrates a 2:1 potency advantage for the single-isomer product.
| Evidence Dimension | FEV1 Bronchodilator Response |
|---|---|
| Target Compound Data | 50 mcg levosalbutamol pMDI |
| Comparator Or Baseline | 100 mcg racemic salbutamol pMDI |
| Quantified Difference | Equivalent bronchodilator responses (non-inferior); 2:1 dose ratio for equivalent effect |
| Conditions | Single-dose, randomized, double-blind, crossover study in 23 adult asthmatic patients; FEV1 measured over 360 minutes |
Why This Matters
This 2:1 potency differential enables lower dosing for equivalent therapeutic effect, which can directly translate to reduced systemic exposure and potentially improved tolerability in procurement decisions.
- [1] Jantikar A, Brashier B, Raghupathy A, Bal T, Mahadik P, Gokhale P, Gogtay J, Salvi SS. A pMDI formulation of levosalbutamol produces an equivalent bronchodilator response as racemic salbutamol at half the dose. European Respiratory Journal. 2005; 26: Suppl 49, 837s. View Source
